3,5-Nonadiene, 7,9,9-triethoxy-
Description
3,5-Nonadiene, 7,9,9-triethoxy- is an organic compound with the molecular formula C15H28O3 It is characterized by the presence of three ethoxy groups attached to a nonadiene backbone
Properties
CAS No. |
72152-78-4 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(3E,5E,7R)-7,9,9-triethoxynona-3,5-diene |
InChI |
InChI=1S/C15H28O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-12,14-15H,5-8,13H2,1-4H3/b10-9+,12-11+/t14-/m0/s1 |
InChI Key |
RTEIGGOBUZSFHU-YATWOAAGSA-N |
Isomeric SMILES |
CC/C=C/C=C/[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadiene, 7,9,9-triethoxy- typically involves the reaction of nonadiene with ethoxy groups under controlled conditions. The process may include steps such as:
Alkylation: Introduction of ethoxy groups to the nonadiene backbone.
Purification: Removal of impurities through techniques like distillation or chromatography.
Characterization: Verification of the compound’s structure using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of 3,5-Nonadiene, 7,9,9-triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Reactors: Depending on the scale of production.
Catalysts: Use of specific catalysts to enhance reaction rates.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Nonadiene, 7,9,9-triethoxy- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Catalytic Applications
One of the significant applications of 3,5-Nonadiene, 7,9,9-triethoxy- lies in its use as a substrate or intermediate in catalytic processes. Recent studies have highlighted the effectiveness of small gold nanoparticles in catalyzing reactions involving this compound. For instance:
- Tandem Reactions : Researchers have successfully employed gold nanoparticles to facilitate tandem cyclization and reduction reactions involving ortho-alkynyl benzaldehyde derivatives. The optimized reaction conditions yielded high conversions and excellent product yields (45-98%) when using 3,5-Nonadiene as a substrate .
- Isochromene Synthesis : The compound has been utilized in the synthesis of isochromene derivatives, which are known for their biological activities such as antitumor properties. The catalytic activity of gold nanoparticles allows for efficient cyclization/hydroalkoxylation sequences that are essential for producing these biologically relevant compounds .
Synthesis of Biologically Active Compounds
3,5-Nonadiene, 7,9,9-triethoxy- serves as a crucial building block in the synthesis of various biologically active molecules:
- Antitumor Agents : The compound has been employed in total syntheses aimed at producing methyl 1,5,8-trimethoxy-1H-isochromene-3-carboxylate. This specific derivative has shown promising antitumor activity against breast cancer cell lines. The synthesis involves multiple steps where 3,5-Nonadiene acts as an intermediate in the formation of key structural motifs .
Adhesive Formulations
In addition to its synthetic applications, 3,5-Nonadiene, 7,9,9-triethoxy- has potential uses in adhesive compositions:
- Adhesive Composition Development : Recent patents have described adhesive formulations that incorporate this compound due to its favorable chemical properties. The combination of 3,5-Nonadiene with other components such as lysine and oxaloacetic acid enhances the adhesive's performance and stability .
Summary of Research Findings
The following table summarizes key findings related to the applications of 3,5-Nonadiene, 7,9,9-triethoxy-:
Mechanism of Action
The mechanism by which 3,5-Nonadiene, 7,9,9-triethoxy- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways within cells.
Receptor Binding: Interacting with cellular receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Nonadiene, 7,9,9-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Nonadiene, 7,9,9-triethoxy-2,4-dione: Contains additional carbonyl groups.
Uniqueness
3,5-Nonadiene, 7,9,9-triethoxy- is unique due to its specific arrangement of ethoxy groups and nonadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3,5-Nonadiene, 7,9,9-triethoxy- is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : Not specifically listed in the provided sources.
- Molecular Formula : C13H24O3
- Molecular Weight : 228.33 g/mol
- IUPAC Name : 3,5-Nonadiene, 7,9,9-triethoxy-
Biological Activity Overview
Research into the biological activity of 3,5-nonadiene derivatives indicates potential applications in various fields including pharmacology and agriculture. The compound's structure suggests it may interact with biological macromolecules such as proteins and nucleic acids.
The biological mechanisms through which 3,5-nonadiene exerts its effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Antioxidant Activity : The presence of ethoxy groups may contribute to free radical scavenging abilities.
- Cellular Interaction : The compound may bind to cell membranes or receptors influencing signal transduction pathways.
Case Studies and Experimental Data
- Antimicrobial Activity :
- Antioxidant Properties :
- Cytotoxicity Studies :
Table 1: Biological Activities of 3,5-Nonadiene Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
